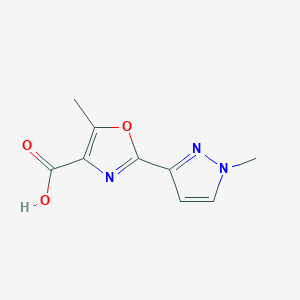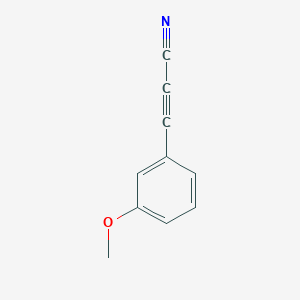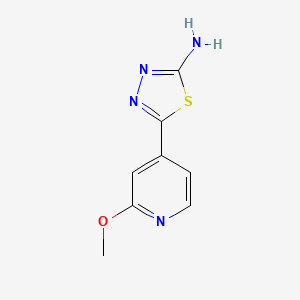
5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity .
準備方法
The synthesis of 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with an oxazole precursor under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. .
科学的研究の応用
5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
作用機序
The mechanism by which 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar compounds include other pyrazole and oxazole derivatives. For example:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid: This compound has similar structural features but different biological activities.
5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid: Another related compound with distinct chemical properties and applications. The uniqueness of 5-Methyl-2-(1-methyl-3-pyrazolyl)oxazole-4-carboxylic Acid lies in its specific combination of pyrazole and oxazole rings, which can confer unique reactivity and biological activity .
特性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC名 |
5-methyl-2-(1-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)10-8(15-5)6-3-4-12(2)11-6/h3-4H,1-2H3,(H,13,14) |
InChIキー |
CQJYTUYCGSVXSN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=NN(C=C2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)
![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)


![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)








